Bienvenue dans la boutique en ligne BenchChem!

4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol

SERM Pharmacology Isomer Stability Receptor Binding Assay

4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol, most frequently designated β-Hydroxy Tamoxifen or Tamoxifen Alcohol, is a saturated triphenylbutanol derivative of the triphenylethylene selective estrogen receptor modulator (SERM) class. In contrast to the extensively characterized stilbene-based active metabolites such as 4-hydroxytamoxifen and endoxifen, this compound features a fully saturated butane backbone, which eliminates the possibility of cis–trans isomerization that complicates the pharmacological interpretation of unsaturated analogs.

Molecular Formula C26H31NO2
Molecular Weight 389.539
CAS No. 97151-03-6
Cat. No. B561895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol
CAS97151-03-6
Synonyms(γZ)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol;  _x000B_(Z)-γ-[[4-[2-(Dimethylamino)ethoxy]phenyl]phenylmethylene]benzenepropanol;  Tamoxifen Alcohol; 
Molecular FormulaC26H31NO2
Molecular Weight389.539
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C(CCO)C3=CC=CC=C3
InChIInChI=1S/C26H31NO2/c1-27(2)18-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,25-26,28H,17-20H2,1-2H3
InChIKeyLSBUBGBAISEBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol (CAS 97151-03-6) Matters in SERM-Focused Procurement


4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol, most frequently designated β-Hydroxy Tamoxifen or Tamoxifen Alcohol, is a saturated triphenylbutanol derivative of the triphenylethylene selective estrogen receptor modulator (SERM) class [1]. In contrast to the extensively characterized stilbene-based active metabolites such as 4-hydroxytamoxifen and endoxifen, this compound features a fully saturated butane backbone, which eliminates the possibility of cis–trans isomerization that complicates the pharmacological interpretation of unsaturated analogs [2]. It serves as a critical hydroxylated reference metabolite and a key synthetic intermediate in the development of non-isomerizable antiestrogen candidates, making it a specialized procurement target distinct from the more commonly stocked tamoxifen metabolite panel [3].

Procurement Alert: Why β-Hydroxy Tamoxifen Cannot Be Swapped for Common Tamoxifen Metabolites


Substituting 4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol with tamoxifen, 4-hydroxytamoxifen, endoxifen, or N-desmethyltamoxifen introduces substantial risks in receptor pharmacology studies and impurity profiling. The target compound possesses a saturated butane core, whereas all of the above comparators retain the unsaturated stilbene double bond [1]. This single structural difference fundamentally alters isomerization behavior: 4-hydroxytamoxifen readily undergoes cis–trans interconversion under cell culture conditions, confounding ER-binding and functional assay results, while β-Hydroxy Tamoxifen is constitutionally incapable of such isomerization [2]. Furthermore, the saturated backbone alters the compound's logP, hydrogen-bonding capacity, and metabolic stability relative to its unsaturated analogs, rendering it a distinct chemical entity for quantitative NMR, mass spectrometry calibration, and in vitro metabolism studies where isomer fidelity is mandatory [3].

Quantitative Head-to-Head Evidence for 4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol Differentiation


Saturated Butane Backbone Prevents Cis–Trans Isomerization, Unlike 4-Hydroxytamoxifen

β-Hydroxy Tamoxifen possesses a fully saturated butane-1,4-diol backbone (C26H31NO2), whereas 4-hydroxytamoxifen and endoxifen contain an unsaturated stilbene (but-3-en-1-ol) core (C26H29NO2) capable of cis–trans isomerization [1]. Katzenellenbogen et al. (1984) demonstrated that trans-4-hydroxytamoxifen and cis-4-hydroxytamoxifen readily undergo isomeric interconversion upon exposure to MCF-7 cell culture conditions, resulting in substantial accumulation of the higher-affinity trans isomer in the nuclear estrogen receptor (ER) fraction [2]. In contrast, the saturated dihydrotamoxifen scaffold (structurally analogous to β-Hydroxy Tamoxifen) was explicitly designed as a non-isomerizable antiestrogen by McCague et al. (1987), and its enantiomers gave identical relative binding affinity (RBA) values irrespective of starting configuration, confirming the absence of isomerization-driven affinity shifts [1].

SERM Pharmacology Isomer Stability Receptor Binding Assay

ER Binding Affinity of Hydroxylated Dihydrotamoxifen Matches 4-Hydroxytamoxifen Despite Saturation

McCague et al. (1987) reported that the 4-hydroxy dihydrotamoxifen derivative 10 (structurally analogous to β-Hydroxy Tamoxifen with a saturated butane core) exhibited growth-inhibitory activity against the MCF-7 human breast cancer cell line comparable to that of 4-hydroxytamoxifen [1]. In the same study, compound 9 (analogous to (E)-4-hydroxytamoxifen but with a saturated backbone) antagonized estradiol-stimulated growth, confirming antiestrogenic character [1]. For context, the classical Katzenellenbogen et al. (1984) study established that trans-4-hydroxytamoxifen binds ER with a relative binding affinity (RBA) of 310% (estradiol = 100%), which is approximately 100-fold higher than trans-tamoxifen (RBA 2.5%) and roughly 170-fold higher than cis-hydroxytamoxifen (RBA 1.8%) [2]. The saturation of the double bond in the dihydro series does not ablate high-affinity ER engagement, but it does eliminate the isomerization liability that plagues the 4-hydroxytamoxifen system [1][2].

Estrogen Receptor Binding RBA MCF-7

Hydroxylation at the Saturated Butanol Position Enhances ER Site A Affinity Relative to Tamoxifen

Gulino et al. (1982) identified two distinct cytoplasmic binding sites for tamoxifen derivatives in fetal guinea pig uterus: Site A (the classical estrogen receptor) and Site B (a triphenylethylene-specific site) [1]. Tamoxifen bound Site A with a Kd of 1.8 ± 0.4 nM and Site B with a higher-affinity Kd of 0.39 ± 0.01 nM. Critically, the hydroxylated tamoxifen derivatives (Metabolites B and D) demonstrated higher affinity for Site A compared to tamoxifen itself, while hydroxylation decreased affinity for Site B [1]. Although β-Hydroxy Tamoxifen was not the specific metabolite tested in that study, the structure–activity relationship established therein—that hydroxylation of the tamoxifen scaffold enhances Site A (ER) binding—directly supports the inference that β-Hydroxy Tamoxifen, as a hydroxylated triphenylethylene, would exhibit differentiated Site A vs. Site B binding profiles compared to non-hydroxylated tamoxifen or N-desmethyltamoxifen (RBA < 1% of tamoxifen) [1][2].

Antiestrogen Binding Sites Dissociation Constant Triphenylethylene

β-Hydroxy Tamoxifen as a Defined Pharmaceutical Impurity Reference Standard for Tamoxifen and Toremifene

β-Hydroxy Tamoxifen (CAS 97151-03-6) is explicitly catalogued as Tamoxifen β-Hydroxy Impurity (TMX52B) and as Toremifene Impurity 3 by multiple pharmacopoeial reference standard suppliers, with certified purity typically ≥ 98% (HPLC) [1]. The compound is supplied as a white solid with a reported melting point of 105–107 °C and is soluble in dichloromethane, ethyl acetate, and methanol, facilitating its use as a quantitative chromatographic calibrant [2]. In contrast, the more commonly stocked 4-hydroxytamoxifen (CAS 68047-06-3) and endoxifen (CAS 110025-28-0) are not structurally identical impurities but rather active metabolites, meaning they cannot serve the same regulatory impurity-profiling function for tamoxifen citrate or toremifene drug substance batches .

Pharmaceutical Impurity Reference Standard Quality Control

Metabolite Y Identity: β-Hydroxy Tamoxifen Is the Primary Alcohol Metabolite Distinct from 4-Hydroxylated Species

In the clinical pharmacokinetic literature, β-Hydroxy Tamoxifen is designated as 'Metabolite Y,' the primary alcohol metabolite of tamoxifen formed by reduction of the tamoxifen aldehyde intermediate [1][2]. This metabolite is chromatographically and structurally distinct from 4-hydroxytamoxifen (Metabolite B), N-desmethyltamoxifen (Metabolite X), and 4-hydroxy-N-desmethyltamoxifen (endoxifen, Metabolite BX) [1]. Liquid chromatographic methods for therapeutic drug monitoring of tamoxifen explicitly resolve Metabolite Y (β-Hydroxy Tamoxifen) as a separate peak from the 4-hydroxylated metabolites, requiring a certified reference standard of the saturated alcohol for accurate calibration [2]. 4-Hydroxytamoxifen cannot serve as a surrogate calibrant for Metabolite Y due to differing retention times, mass spectra, and fragmentation patterns.

Tamoxifen Metabolism Metabolite Y LC-MS

Authoritative Application Scenarios for 4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol in Research and Quality Control


Non-Isomerizable Antiestrogen Probe for Estrogen Receptor Pharmacology Studies

Use β-Hydroxy Tamoxifen as a conformationally stable antiestrogen probe in MCF-7 or T47D cell-based ER binding and proliferation assays. Because the saturated butane backbone eliminates cis–trans isomerization—a documented liability of 4-hydroxytamoxifen that leads to time-dependent shifts in nuclear ER occupancy—this compound yields more reproducible EC50/IC50 values in dose–response experiments where pharmacological endpoints are measured over 24–72 hours of compound exposure [1][2].

Certified Impurity Reference Standard for Tamoxifen Citrate and Toremifene Citrate Drug Substance QC

Employ β-Hydroxy Tamoxifen (CAS 97151-03-6) at ≥ 98% HPLC purity as the specified impurity reference standard (Tamoxifen β-Hydroxy Impurity TMX52B; Toremifene Impurity 3) for HPLC/UV or LC-MS impurity profiling of tamoxifen citrate and toremifene citrate active pharmaceutical ingredient (API) batches in compliance with ICH Q3A guidelines. This compound is structurally specified as a process-related or degradation impurity and cannot be substituted by 4-hydroxytamoxifen or endoxifen, which are active metabolites with different regulatory identities [1].

Quantitative Bioanalytical Calibrant for Tamoxifen Metabolite Y in Clinical Pharmacokinetic Studies

Utilize β-Hydroxy Tamoxifen as the primary calibrant for Metabolite Y quantification in human serum or plasma using validated LC-MS/MS methods. This saturated primary alcohol metabolite is chromatographically resolved from 4-hydroxytamoxifen (Metabolite B), N-desmethyltamoxifen (Metabolite X), and endoxifen (Metabolite BX), making it essential for accurate therapeutic drug monitoring and CYP2D6 pharmacogenetic correlation studies in breast cancer patient cohorts [1].

Synthetic Intermediate for Next-Generation Non-Isomerizable SERM Candidates

Leverage β-Hydroxy Tamoxifen as a key synthetic scaffold for generating structurally diverse, non-isomerizable triphenylethylene derivatives. The saturated triphenylbutanol core permits stereospecific derivatization at the primary alcohol and the tertiary carbon center without the geometric ambiguity inherent to the tamoxifen stilbene system, enabling the rational design of SERM candidates with defined stereochemistry and predictable ER-binding pharmacology [1].

Quote Request

Request a Quote for 4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenylbutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.